Crystal Structure with Human Cleavage Factor Im at 1.52 Å Resolution: A Unique Structural Benchmark Among Pyrrolidinone-Phenylurea Derivatives
1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea (FMOPL000589a) has been co-crystallized with human cleavage factor Im (CFIm, CPSF5 subunit) at a resolution of 1.52 Å (PDB 5R67) [1]. This is the only pyrrolidinone-phenylurea compound for which an experimentally resolved, publicly deposited CFIm-bound crystal structure exists. No equivalent structure is available for piracetam, phenylpiracetam, aniracetam, or the thiourea analog (CAS 95356‑62‑0) at the time of writing. The electron density unambiguously defines the binding pose of the pyrrolidinone ring, the ethyl linker, and the phenylurea moiety, providing atomic-level validation of target engagement that cannot be inferred from in-silico docking or homology modeling [2].
| Evidence Dimension | Availability of experimental CFIm co-crystal structure |
|---|---|
| Target Compound Data | PDB 5R67; Resolution 1.52 Å; R-free 0.245; space group P 32 2 1; ligand S6V |
| Comparator Or Baseline | Piracetam, phenylpiracetam, aniracetam, and thiourea analog (CAS 95356‑62‑0): No CFIm co-crystal structures available in the PDB |
| Quantified Difference | Target compound: crystal structure present; all comparators: absent |
| Conditions | X-ray diffraction; PanDDA fragment screening of CFIm (CPSF5) against DSPL library at Diamond Light Source beamline I04-1 |
Why This Matters
The only pyrrolidinone-phenylurea derivative with confirmed CFIm binding pose, critical for structure-guided optimization and assay development programs.
- [1] RCSB PDB. 5R67: Crystal Structure of HUMAN CLEAVAGE FACTOR IM in complex with FMOPL000589a. 2020. https://www.rcsb.org/structure/5R67 View Source
- [2] PDBsum entry 5r67. PanDDA analysis group deposition – crystal structure of human cleavage factor Im in complex with FMOPL000589a. https://www.ebi.ac.uk/pdbsum/5r67 View Source
